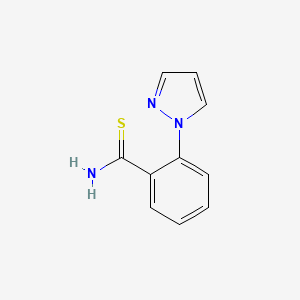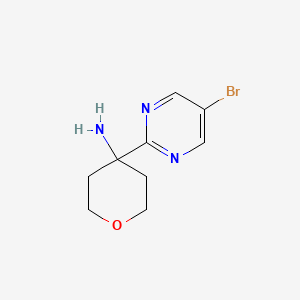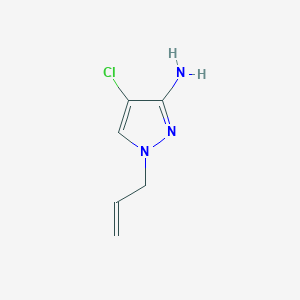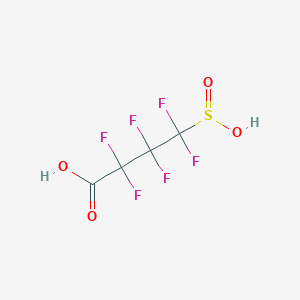
2-(1H-pyrazol-1-yl)benzene-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-pyrazol-1-yl)benzene-1-carbothioamide is a heterocyclic compound that contains both a pyrazole ring and a benzene ring with a carbothioamide group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-1-yl)benzene-1-carbothioamide typically involves the condensation of 1H-pyrazole-1-carbothioamide with benzaldehyde derivatives under specific conditions. One common method includes the use of a solvent-free environment and the presence of a catalyst to facilitate the reaction . The reaction conditions often involve moderate temperatures and may require several hours to complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors and employing more efficient catalysts. This allows for higher yields and more cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-pyrazol-1-yl)benzene-1-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to a corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst and appropriate solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(1H-pyrazol-1-yl)benzene-1-carbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mécanisme D'action
The mechanism by which 2-(1H-pyrazol-1-yl)benzene-1-carbothioamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to specific receptors, leading to its antimicrobial or anticancer activities . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-pyrazol-1-yl)thiazoles: These compounds share the pyrazole ring but have a thiazole ring instead of a benzene ring.
1,3-diphenyl-1H-pyrazole: Contains a pyrazole ring with phenyl groups attached at different positions.
Uniqueness
2-(1H-pyrazol-1-yl)benzene-1-carbothioamide is unique due to the presence of both the pyrazole and benzene rings, along with the carbothioamide group. This combination of functional groups provides distinct chemical reactivity and potential biological activity that sets it apart from similar compounds .
Propriétés
Formule moléculaire |
C10H9N3S |
|---|---|
Poids moléculaire |
203.27 g/mol |
Nom IUPAC |
2-pyrazol-1-ylbenzenecarbothioamide |
InChI |
InChI=1S/C10H9N3S/c11-10(14)8-4-1-2-5-9(8)13-7-3-6-12-13/h1-7H,(H2,11,14) |
Clé InChI |
RAYHUMOHKQUKKO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=S)N)N2C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-5-iodo-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13155555.png)



![1-[(Benzyloxy)methyl]-4-bromo-1H-pyrazol-3-amine](/img/structure/B13155578.png)



![1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one](/img/structure/B13155602.png)
![1-[3-(Methylsulfanyl)propyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13155608.png)

![Tert-butyl 3-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13155619.png)

